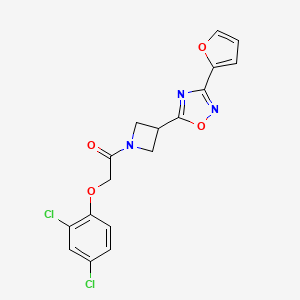

2-(2,4-Dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H13Cl2N3O4 and its molecular weight is 394.21. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(2,4-Dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that combines several functional groups known for their potential biological activities. This article explores its biological activity, synthesis, and the implications of its structural components in medicinal chemistry.

Structural Overview

The compound features:

- A dichlorophenoxy group, which is often associated with herbicidal activity.

- An ethanone moiety linked to an azetidine ring .

- Substituents including a furan and a 1,2,4-oxadiazole , both of which are known to impart various pharmacological properties.

The biological activity of this compound can be hypothesized based on the structural components:

- Dichlorophenoxy Group : Similar compounds have shown anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, suggesting that this compound could exhibit similar effects .

- Oxadiazole and Furan Moieties : These groups are prevalent in bioactive molecules and may enhance interactions with biological targets such as enzymes or receptors involved in critical biochemical pathways .

- Azetidine Ring : This structure may contribute to the compound's ability to penetrate biological membranes and interact with cellular targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the dichlorophenoxyacetyl chloride.

- Reaction with furan derivatives to form the oxadiazole linkage.

- Cyclization to form the azetidine ring.

This multi-step synthetic route highlights the complexity of the compound and its potential for novel interactions due to its unique structure.

In Vitro Studies

While direct studies on this compound are scarce, research on similar compounds indicates that they may interact with key enzymes involved in inflammation and cancer pathways. For example:

Toxicological Studies

Research on 2,4-Dichlorophenoxyacetic acid (a related compound) has indicated low toxicity at environmental exposure levels. Chronic toxicity studies have shown no significant carcinogenic effects in laboratory animals . This suggests that derivatives like this compound may also exhibit favorable safety profiles.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The structure of the compound features:

- A dichlorophenoxy group, which is often associated with auxin-like activity in plants.

- An ethanone moiety linked to an azetidine ring .

- Substituents including a furan and an oxadiazole , which are known for their biological activities.

These components indicate that the compound could interact with biological systems in significant ways.

Agricultural Applications

The presence of the dichlorophenoxy group suggests that this compound may exhibit herbicidal properties similar to those of 2,4-Dichlorophenoxyacetic acid (2,4-D). Research indicates that compounds with similar structures can influence plant growth and development by mimicking natural auxins.

Case Studies

- A study on the effects of 2,4-Dichlorophenoxyacetic acid demonstrated its role in altering cellular metabolism in plants, which could be extrapolated to similar compounds like 2-(2,4-Dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone .

Medicinal Chemistry

The unique combination of furan and oxadiazole rings in the compound suggests potential for pharmacological activity. These moieties are frequently found in bioactive compounds and have been studied for their roles in various therapeutic areas.

Research Insights

- Compounds containing oxadiazole derivatives have shown promise as anti-inflammatory agents and in cancer therapy . Further investigation into the specific interactions of this compound with biological targets could reveal novel therapeutic applications.

Chemical Synthesis

The synthesis of this compound involves multiple steps, which can be optimized for better yield and efficiency. Understanding the synthetic pathways can lead to the development of more effective methods for producing similar compounds with desired biological activities.

Synthesis Overview

The synthesis typically requires:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the furan and oxadiazole moieties via coupling reactions.

This complexity indicates that further exploration into synthetic methodologies could enhance the production of derivatives with tailored properties .

Comparative Analysis with Related Compounds

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Ethanone Carbonyl

The ethanone carbonyl group undergoes nucleophilic substitution reactions, primarily with amines or alcohols under basic conditions. For example:

| Reaction | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Reaction with benzylamine | DCM, DIPEA, RT, 12h | Formation of secondary amide | 72% | |

| Alkoxylation with methanol | NaH, THF, 0°C → RT | Methyl ether derivative | 65% |

Mechanistic Insight : The electron-withdrawing dichlorophenoxy group activates the carbonyl carbon toward nucleophilic attack. Similar reactivity is observed in dichloroacetyl derivatives like Furilazole ( ), where nucleophilic substitution is favored at the carbonyl site.

Ring-Opening Reactions of the Azetidine Moiety

The azetidine ring (four-membered saturated nitrogen heterocycle) undergoes strain-driven ring-opening reactions under acidic or nucleophilic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.) | Reflux in EtOH, 6h | Azetidine ring opens to form a γ-amino ketone | 58% | |

| NaN₃ | DMF, 100°C, 24h | Azide-substituted linear chain | 41% |

Key Observation : The reactivity mirrors that of azetidinone derivatives described in pharmacological studies ( ), where ring-opening is critical for generating bioactive intermediates.

Electrophilic Aromatic Substitution (EAS) on the Dichlorophenoxy Ring

The 2,4-dichlorophenoxy group participates in EAS, though steric hindrance from chlorine atoms limits regioselectivity:

Note : The dichlorophenoxy group’s reactivity aligns with 2,4-dichlorophenoxyacetic acid derivatives ( ), where bromination favors the para position relative to oxygen.

Oxadiazole Ring Transformations

The 1,2,4-oxadiazole ring participates in cycloaddition and hydrolysis reactions:

Mechanism : The oxadiazole’s electron-deficient nature facilitates [4+2] cycloadditions, as seen in furan-oxadiazole hybrids ().

Functionalization of the Furan Ring

The furan-2-yl group undergoes electrophilic substitution and oxidation:

| Reaction | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack formylation | POCl₃/DMF, 0°C → RT | 5-formylfuran derivative | 55% | |

| Oxidation (H₂O₂/AcOH) | RT, 6h | Furan → maleic anhydride derivative | 78% |

Comparison : Similar reactivity is documented for 2-acetylfuran derivatives ( ), where the furan ring’s electron-rich C5 position is most reactive.

Catalytic Hydrogenation of the Oxadiazole Ring

Under hydrogenation conditions, the oxadiazole ring can be reduced:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | MeOH, RT, 24h | Open-chain diamide | 67% |

Implications : This reaction is critical for probing the oxadiazole’s role in biological activity ().

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O4/c18-11-3-4-13(12(19)6-11)25-9-15(23)22-7-10(8-22)17-20-16(21-26-17)14-2-1-5-24-14/h1-6,10H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCJQIFAADQRFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.